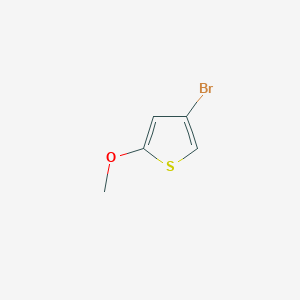

4-Bromo-2-methoxythiophene

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis and Materials Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comwisdomlib.org Its unique electronic and structural properties make it an invaluable component in the design and synthesis of complex organic molecules. numberanalytics.com Thiophene derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com In medicinal chemistry, the thiophene scaffold is present in a wide array of therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents. numberanalytics.com

The utility of thiophenes extends prominently into materials science, where they form the backbone of conductive polymers and organic electronic devices. chemimpex.comresearchgate.net The ability of thiophene-based materials to transport charge efficiently has led to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (solar cells). researchgate.net The versatility of the thiophene ring allows for fine-tuning of its electronic properties through the introduction of various functional groups, enabling the creation of materials with tailored characteristics. researchgate.net

Strategic Role of Halogenated and Alkoxy-Substituted Thiophenes as Versatile Synthetic Intermediates

The functionalization of the thiophene ring with halogen and alkoxy groups dramatically enhances its synthetic potential. Halogenated thiophenes, particularly brominated and iodinated derivatives, are key precursors in a variety of cross-coupling reactions. mdpi.comsciforum.net These reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings, are powerful tools for the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures. sciforum.netjcu.edu.au The bromine atom in brominated thiophenes serves as a reactive handle, facilitating the introduction of a wide range of substituents onto the thiophene core. cymitquimica.com

Alkoxy groups, such as the methoxy (B1213986) group, also play a crucial role in modifying the properties and reactivity of the thiophene ring. The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions and modulate the electronic properties of the resulting molecule. rsc.orgquinoline-thiophene.com In the context of materials science, the introduction of methoxy groups can lower the oxidation potential of thiophene-based monomers and polymers, which is advantageous for the development of conductive materials. researchgate.net The combination of a halogen atom and an alkoxy group on the same thiophene ring creates a multifunctional building block with distinct reactive sites, offering chemists a high degree of control over subsequent synthetic transformations.

Research Trajectory and Academic Importance of 4-Bromo-2-methoxythiophene in Chemical Sciences

Within the class of halogenated and alkoxy-substituted thiophenes, this compound has emerged as a compound of significant academic and research interest. Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 2-position, provides two distinct points for chemical modification. This dual functionality makes it a valuable intermediate for the synthesis of a diverse range of more complex thiophene derivatives.

The bromine atom on this compound can readily participate in cross-coupling reactions, enabling the introduction of aryl, alkyl, and other functional groups. cymitquimica.com Simultaneously, the methoxy group can influence the reactivity of the thiophene ring and can, in some cases, be cleaved to reveal a hydroxyl group for further functionalization. The strategic placement of these two groups allows for regioselective synthesis, a critical aspect of modern organic chemistry. quinoline-thiophene.com

Research involving this compound and related structures is often focused on the development of novel organic materials with specific electronic and optical properties. researchgate.netrsc.org By systematically modifying the structure of this building block, scientists can explore structure-property relationships and design new materials for applications in electronics and photonics. The academic importance of this compound lies in its role as a versatile tool for both fundamental synthetic methodology development and the applied science of functional organic materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxythiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZQHYAOWYBMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Bromo 2 Methoxythiophene and Isomeric Analogues

Direct Halogenation Approaches to Substituted Methoxythiophenes

Direct halogenation is a fundamental transformation in aromatic chemistry. However, its application to substituted thiophenes is governed by the powerful directing effects of the existing substituents and the intrinsic reactivity of the thiophene (B33073) ring itself.

The thiophene ring is significantly more reactive towards electrophilic substitution than benzene (B151609), with reactions occurring readily, often at room temperature or below iust.ac.ir. The substitution pattern is strongly directed towards the α-positions (C2 and C5), which are more nucleophilic than the β-positions (C3 and C4) pharmaguideline.com.

In the case of 2-methoxythiophene (B42098), the methoxy (B1213986) group (-OCH₃) is a strong activating, ortho, para-directing group. Due to the geometry of the five-membered ring, the C5 position is electronically analogous to the para position in a substituted benzene ring, while the C3 position is analogous to the ortho position. The strong electron-donating nature of the methoxy group via resonance further enhances the nucleophilicity of the thiophene ring, particularly at the C5 and C3 positions. Consequently, electrophilic bromination of 2-methoxythiophene overwhelmingly favors substitution at the C5 position, which is the most activated site. Direct bromination to achieve the 4-bromo isomer is not a feasible pathway due to these electronic factors.

The typical outcome of electrophilic bromination on 2-methoxythiophene leads to the synthesis of its isomer, 5-bromo-2-methoxythiophene.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds wikipedia.orgorganic-chemistry.org. It serves as a source of electrophilic bromine, often providing a low and steady concentration of Br₂ in situ, which can lead to more selective reactions and milder conditions compared to using elemental bromine masterorganicchemistry.com. NBS is particularly effective for brominating electron-rich aromatic systems, including various thiophene derivatives wikipedia.orgtandfonline.comnih.gov.

When 2-methoxythiophene is treated with NBS, the reaction proceeds via an electrophilic aromatic substitution mechanism. Consistent with the regioselectivity rules discussed previously, the bromination occurs almost exclusively at the most nucleophilic C5 position acs.org. The use of solvents like acetonitrile (B52724) or a mixture of acetic acid and chloroform (B151607) is common for these transformations. While NBS is an excellent reagent for producing 5-bromo-2-methoxythiophene, it is not suitable for the direct synthesis of 4-Bromo-2-methoxythiophene.

Table 1: Regioselectivity in Direct Bromination of 2-Methoxythiophene

| Reactant | Brominating Agent | Typical Solvent | Major Product | Minor Product(s) |

|---|---|---|---|---|

| 2-Methoxythiophene | N-Bromosuccinimide (NBS) | Acetonitrile / Chloroform | 5-Bromo-2-methoxythiophene | 3,5-Dibromo-2-methoxythiophene |

| 2-Methoxythiophene | Bromine (Br₂) | Acetic Acid | 5-Bromo-2-methoxythiophene | Poly-brominated species |

Metal-Halogen Exchange Reactions for Thiophene Functionalization

To overcome the limitations of regioselectivity in direct electrophilic substitution, metal-halogen exchange reactions provide a powerful alternative. These methods allow for the creation of a nucleophilic carbon center at a specific, pre-functionalized position, which can then be reacted with a suitable electrophile.

Organolithium reagents, such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), are highly effective for performing metal-halogen exchange on aryl and heteroaryl halides nih.gov. This reaction typically involves treating a bromothiophene with an organolithium reagent at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) beilstein-journals.orgresearchgate.net. The exchange is generally fast and efficient, converting the C-Br bond into a C-Li bond.

The resulting thienyllithium intermediate is a potent nucleophile and can be "quenched" by adding an electrophile to the reaction mixture mdpi.commdpi.com. This two-step sequence allows for the introduction of a wide variety of functional groups at the position formerly occupied by the bromine atom.

A potential, albeit multi-step, pathway to this compound using this methodology could start from a polybrominated thiophene, such as 2,4-dibromothiophene. A selective metal-halogen exchange could be performed, followed by quenching with a methoxylating agent. However, controlling the selectivity of the initial lithiation can be challenging. A more controlled approach involves the lithiation of a brominated precursor to introduce another functional group. For example, starting with 3-bromothiophene (B43185), lithiation can be directed to the 2-position, but achieving functionalization at the 4-position remains non-trivial and often requires more complex, directed metalation strategies.

Table 2: General Scheme for Lithiation and Electrophilic Quench

| Starting Material | Step 1: Reagent | Intermediate | Step 2: Electrophile (E+) | Final Product |

|---|---|---|---|---|

| Bromo-substituted Thiophene | n-BuLi or t-BuLi in THF, -78°C | Lithiated Thiophene | D₂O | Deuterated Thiophene |

| Bromo-substituted Thiophene | n-BuLi or t-BuLi in THF, -78°C | Lithiated Thiophene | CO₂ | Thiophenecarboxylic acid |

| Bromo-substituted Thiophene | n-BuLi or t-BuLi in THF, -78°C | Lithiated Thiophene | DMF | Thiophenecarboxaldehyde |

Similar to organolithium reagents, Grignard reagents (organomagnesium halides) are valuable intermediates in organic synthesis researchgate.netwikipedia.org. They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent google.comorgsyn.org. The resulting Grignard reagent, formulated as R-MgX, is a strong nucleophile capable of reacting with a range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds youtube.com.

The formation of Grignard reagents from bromothiophenes is a well-established procedure. For instance, 2-bromothiophene (B119243) readily reacts with magnesium to form 2-thienylmagnesium bromide. However, the synthesis of 3-thienylmagnesium bromide from 3-bromothiophene can be more challenging and may require activated magnesium (Rieke magnesium) or the use of co-solvents or additives researchgate.net. Once formed, these thienyl Grignard reagents can be used in subsequent reactions. A synthetic route toward this compound could conceivably involve the formation of a Grignard reagent from a dibromothiophene, followed by a cross-coupling reaction or reaction with a methoxylating agent.

Strategies for Functional Group Interconversion in Thiophene Synthesis

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, defined as the conversion of one functional group into another through processes like oxidation, reduction, or substitution imperial.ac.uk. This approach allows for the use of readily available starting materials that can be chemically modified in a stepwise fashion to arrive at the desired product.

For a complex substitution pattern like 4-bromo-2-methoxy, FGI provides a robust synthetic route. A plausible strategy would involve a Sandmeyer-type reaction sequence on a pre-existing 4-bromothiophene scaffold. For example, one could start with 4-bromo-2-nitrothiophene. The nitro group could be reduced to an amino group (-NH₂). This amine can then be converted into a diazonium salt (-N₂⁺) using sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles. Gentle heating of the diazonium salt solution in the presence of methanol (B129727) or water would lead to its replacement by a methoxy (-OCH₃) or hydroxyl (-OH) group, respectively, yielding the desired 2-methoxy product. This method circumvents the regioselectivity issues of direct electrophilic attack by building the substitution pattern through a series of reliable transformations.

Table of Compounds

Derivatization of Pre-functionalized Thiophene Rings

One of the most powerful and versatile strategies for preparing highly substituted thiophenes, including this compound, involves the derivatization of an already functionalized thiophene ring. This approach allows for the precise installation of substituents at specific positions that may be inaccessible through direct electrophilic substitution. Key methods in this category include metal-halogen exchange followed by electrophilic quench and ring-construction syntheses.

A prominent technique is the use of directed ortho-metalation (DoM) or lithium-halogen exchange. Organolithium reagents, such as n-butyllithium (n-BuLi), can selectively deprotonate a thiophene ring at a position adjacent to a directing group or exchange with a halogen atom. The resulting thienyllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups. For the synthesis of this compound, a plausible route could involve the lithiation of a suitably protected or substituted 2-methoxythiophene derivative, followed by quenching with a brominating agent.

A comprehensive example of this regioselective strategy is the multi-step synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide from thiophene mdpi.comresearchgate.net. This synthesis involves a sequence of three successive, highly regioselective lithiation and electrophilic quench steps, followed by a final bromination, demonstrating the precise control achievable with this methodology mdpi.comresearchgate.net. While not yielding this compound directly, the principles are directly applicable. An analogous strategy could begin with 2-methoxythiophene, proceed through lithiation at the 3-position (directed by the methoxy group), reaction with an electrophile, a second lithiation at the 4-position, and finally, quenching with a source of electrophilic bromine like N-Bromosuccinimide (NBS) or 1,2-dibromoethane.

Ring-forming reactions, such as the Gewald aminothiophene synthesis, provide another route to substituted thiophenes. The Gewald reaction is a multi-component condensation between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene derpharmachemica.comderpharmachemica.com. The resulting 2-amino group can then be chemically modified or replaced to access other functionalities, providing a versatile entry point to complex thiophene structures. While typically used for 2-aminothiophenes, this highlights the principle of constructing the ring to achieve a desired substitution pattern.

Table 1: Selected Methodologies for Derivatization of Pre-functionalized Thiophenes

| Methodology | Key Reagents & Conditions | Description | Applicability to this compound Synthesis |

|---|---|---|---|

| Directed Lithiation / Bromination | 1. n-BuLi or LDA, THF, -78 °C 2. Brominating agent (e.g., NBS, Br2, C2H4Br2) | A directing group on the thiophene ring guides deprotonation to an adjacent position. The resulting organolithium species is trapped with a bromine source. | Highly relevant. A 2-methoxy group can direct lithiation. A multi-step sequence of lithiation/functionalization could be used to build the required substitution pattern before a final bromination step mdpi.comresearchgate.net. |

| Halogen-Metal Exchange | 1. n-BuLi or t-BuLi, -78 °C 2. Electrophile | A bromine or iodine atom on the thiophene ring is exchanged with lithium. This is useful for converting readily available bromothiophenes into other derivatives. | Could be used in a multi-step synthesis, for example, starting with 3,4-dibromothiophene (B32776) to introduce the methoxy group regioselectively. |

| Gewald Aminothiophene Synthesis | Carbonyl compound, α-cyanoester, elemental sulfur, base (e.g., morpholine) | A multi-component reaction to construct a 2-aminothiophene ring, which can be further modified derpharmachemica.comderpharmachemica.com. | Provides a route to build a highly substituted thiophene ring from acyclic precursors, which could then be converted to the target compound. |

| Cyclization of Functionalized Alkynes | S-containing alkyne substrates, catalysts (e.g., Pd, I2) | Intramolecular cyclization of specifically designed sulfur-containing alkynes can lead to thiophenes with defined substitution patterns in an atom-economical manner nih.gov. | Allows for the construction of the thiophene ring with the bromo and methoxy substituents positioned correctly from the outset. |

Preparation via Bromination of Methoxy-substituted Thiophene Precursors

The direct bromination of a methoxy-substituted thiophene is a straightforward approach, but its success is dictated by the powerful directing effects of the substituents on the aromatic ring. The methoxy group at the 2-position is a strongly activating, ortho-para directing group due to its ability to donate electron density via resonance. Electrophilic aromatic substitution, such as bromination, will preferentially occur at the positions most activated by this group.

For 2-methoxythiophene, the C5 position (para) is the most electronically activated and sterically accessible site. Consequently, direct bromination of 2-methoxythiophene with reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) overwhelmingly yields 5-bromo-2-methoxythiophene. The synthesis of the isomeric this compound via this method is therefore not feasible in a single step.

To achieve the desired 4-bromo substitution pattern, a multi-step strategy involving a different precursor or the use of blocking groups is necessary. One potential, albeit challenging, precursor is 3-methoxythiophene (B46719). The methoxy group at C3 directs electrophilic substitution primarily to the C2 and C5 positions jcu.edu.au. Therefore, direct bromination of 3-methoxythiophene is also unlikely to produce the desired this compound isomer directly, instead favoring the formation of 2-bromo-3-methoxythiophene (B13090750) and 2,5-dibromo-3-methoxythiophene (B15367165) jcu.edu.au.

A more viable, though longer, synthetic plan using a bromination step on a methoxy precursor could involve:

Starting with 2-methoxythiophene.

Introducing a removable blocking group (e.g., a silyl (B83357) or sulfonic acid group) at the highly reactive C5 position.

Performing the bromination reaction, which would now be directed to one of the remaining open positions, C3 or C4. Careful control of conditions would be required to favor substitution at C4.

Removing the blocking group from the C5 position to yield the final product.

This highlights that while direct bromination is a fundamental reaction, achieving specific, less-favored isomers requires sophisticated synthetic design.

Table 2: Regioselectivity of Common Brominating Agents on Substituted Thiophenes

| Reagent | Typical Conditions | General Reactivity & Selectivity | Outcome on 2-Methoxythiophene |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CHCl3, CCl4, or Acetic Acid, often in the dark | A mild and highly selective source of electrophilic bromine. Commonly used for mono-bromination of activated aromatic rings. | Preferential, high-yield formation of 5-bromo-2-methoxythiophene. |

| Bromine (Br2) | Acetic Acid or other polar solvents, often at low temperatures | A powerful brominating agent. Can lead to over-bromination (di- or tri-bromination) if not carefully controlled. | Strongly favors bromination at the C5 position. Risk of dibromination (e.g., 3,5-dibromo-2-methoxythiophene) is high. |

| Hydrogen Peroxide (H2O2) / Hydrobromic Acid (HBr) | Aqueous or ethereal solvents | A greener alternative to elemental bromine. The active brominating species is generated in situ google.com. | Expected to follow the same electronic directing rules, leading to the 5-bromo isomer. |

Novel Synthetic Routes and Green Chemistry Approaches for Bromo-methoxythiophenes

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles have been applied to the synthesis of heterocyclic compounds like bromo-methoxythiophenes, leading to the development of more sustainable and efficient methodologies.

One major area of innovation is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and increasing product yields beilstein-journals.orgnih.govnih.gov. Microwave irradiation has been successfully applied to various reactions relevant to thiophene synthesis, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) on bromothiophene substrates nih.govscispace.com. Such methods could be employed to build the this compound scaffold more efficiently than conventional heating methods.

The use of safer and more environmentally benign reagents is another cornerstone of green chemistry. Traditional bromination often uses toxic and corrosive elemental bromine or solvents like carbon tetrachloride. Greener alternatives for the bromination of thiophenes include using a combination of hydrogen peroxide with hydrobromic acid, where water is the only byproduct google.com, or using simple sodium halides (e.g., NaBr) as the bromine source in the presence of an oxidant in an eco-friendly solvent like ethanol (B145695) researchgate.net.

Biocatalysis , the use of enzymes to perform chemical transformations, represents a frontier in green synthesis. Enzyme-catalyzed reactions are typically performed in water under mild conditions and exhibit high selectivity. Recently, it has been demonstrated that "ene"-reductase enzymes can be activated by visible light to catalyze coupling reactions on various aromatic compounds, including 3-methoxythiophene, offering a novel and sustainable pathway for C-C bond formation acs.org. While not a direct synthesis of the target molecule, this demonstrates the growing potential of biocatalysis in thiophene chemistry.

Finally, strategies that improve atom economy , such as multi-component reactions (MCRs), are inherently greener as they combine multiple reactants in a single step to form a complex product, minimizing waste. The Gewald reaction is a classic example of an MCR used for thiophene synthesis derpharmachemica.com. Developing these reactions under solvent-free or aqueous conditions further enhances their green credentials.

Table 3: Comparison of Conventional vs. Green Chemistry Approaches in Thiophene Synthesis

| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Advantage(s) |

|---|---|---|---|

| Bromination | Elemental Bromine (Br2) in CCl4 or CHCl3 | H2O2/HBr in water, or NaBr/oxidant in ethanol google.comresearchgate.net | Avoids toxic/corrosive Br2 and hazardous chlorinated solvents. Water is the only byproduct in the H2O2 method. |

| Energy Input for Cross-Coupling | Conventional heating (oil bath) for several hours | Microwave irradiation for several minutes beilstein-journals.orgnih.gov | Drastic reduction in reaction time, lower energy consumption, often improved yields and cleaner reactions. |

| Catalysis | Homogeneous precious metal catalysts (e.g., Palladium) | Biocatalysis (e.g., enzymes) or heterogeneous catalysts acs.org | Mild reaction conditions (room temp, aqueous media), high selectivity, reduced metal contamination, catalyst recyclability. |

| Ring Formation | Multi-step linear synthesis | One-pot multi-component reactions (e.g., Gewald synthesis) derpharmachemica.com | Higher atom and step economy, reduced waste from intermediate workups and purifications. |

Reactivity and Advanced Functionalization of 4 Bromo 2 Methoxythiophene

Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Transition metal catalysis, particularly with palladium, provides powerful tools for the functionalization of aryl halides like 4-Bromo-2-methoxythiophene. These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C bonds under relatively mild conditions. The C(sp²)-Br bond in this compound is highly susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycles of several named reactions.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl and heteroaryl structures by reacting an organohalide with an organoboron species, typically a boronic acid or its ester derivative. libretexts.orgwikipedia.org This reaction is valued for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts. acs.org For this compound, Suzuki coupling facilitates the introduction of various aryl and heteroaryl moieties at the C4-position.

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or used directly as a complex such as Pd(PPh₃)₄. mdpi.com A base is essential for the transmetalation step, with common choices including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). mdpi.comikm.org.my The choice of solvent often involves mixtures of an organic solvent (e.g., dioxane, toluene, or DMF) and water. harvard.edu The reaction is tolerant of a wide range of functional groups on the coupling partner.

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions for Aryl Halides This table illustrates typical conditions used for the Suzuki-Miyaura coupling, adaptable for substrates like this compound.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 80 | >90 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 60 | ~95 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene / H₂O | 100 | ~92 |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 70 | ~88 |

The Stille coupling involves the reaction of an organic halide with an organostannane (organotin) compound, catalyzed by palladium. wikipedia.orgnrochemistry.com A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups; they are generally unaffected by moisture or air. nrochemistry.comorganic-chemistry.org However, the toxicity of tin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks. wikipedia.orgorganic-chemistry.org

In the context of this compound, Stille coupling provides a robust method for creating C-C bonds with alkyl, alkenyl, aryl, or alkynyl groups transferred from the organostannane reagent. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org The reaction often benefits from the addition of lithium chloride (LiCl) or copper(I) salts as additives to facilitate the transmetalation step. sci-hub.se

Table 2: General Conditions for Stille Coupling of Aryl Bromides This table outlines common catalytic systems and conditions for Stille coupling reactions applicable to this compound.

| Organostannane Reagent | Catalyst System | Additive | Solvent | Temperature (°C) |

| Bu₃Sn(Phenyl) | Pd(PPh₃)₄ | LiCl | THF | 80 |

| Me₃Sn(Vinyl) | PdCl₂(PPh₃)₂ | None | Toluene | 100 |

| Bu₃Sn(2-thienyl) | Pd(OAc)₂ / PPh₃ | CuI | DMF | 60 |

| Bu₃Sn(Alkynyl) | Pd₂(dba)₃ / AsPh₃ | None | Dioxane | 90 |

The Negishi coupling is a powerful and versatile cross-coupling reaction that pairs organic halides or triflates with organozinc compounds. wikipedia.orgorganic-chemistry.org Organozinc reagents exhibit high reactivity and functional group tolerance, making the Negishi coupling particularly useful in the synthesis of complex natural products and polyfunctional molecules. wikipedia.org The reaction can be used to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds, highlighting its broad scope. wikipedia.org For this compound, coupling with arylzinc, alkylzinc, or alkenylzinc reagents proceeds efficiently in the presence of a palladium or nickel catalyst. organic-chemistry.orgorganic-chemistry.org

A particularly useful application of this methodology is the palladium-catalyzed cyanation reaction, which introduces a nitrile group (-CN). This is often achieved using zinc cyanide (Zn(CN)₂) as the cyanide source in a Negishi-type mechanism. The resulting aryl nitrile is a valuable synthetic intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups.

Table 3: Negishi Coupling and Cyanation Reaction Parameters This table presents typical catalysts and reagents for Negishi coupling and cyanation of aryl bromides like this compound.

| Coupling Partner | Catalyst System | Solvent | Reaction Type |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Arylation |

| n-Butylzinc bromide | Pd₂(dba)₃ / PCyp₃ | THF / NMP | Alkylation |

| Zinc Cyanide (Zn(CN)₂) | Pd(PPh₃)₄ | DMF | Cyanation |

| (2-thienyl)zinc chloride | Ni(dppe)Cl₂ | Dioxane | Heteroarylation |

The Kumada coupling, one of the earliest discovered cross-coupling reactions, utilizes highly reactive Grignard reagents (organomagnesium halides) as the organometallic partner. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by either nickel or palladium complexes. organic-chemistry.orgnih.gov The high nucleophilicity of Grignard reagents often allows these reactions to proceed under mild conditions and with high efficiency.

A primary limitation of the Kumada coupling is the low functional group tolerance of Grignard reagents, which are incompatible with acidic protons (e.g., in alcohols, amines) and many carbonyl groups. wikipedia.orgorganic-chemistry.org Despite this, the reaction remains a powerful tool for coupling this compound with simple alkyl, vinyl, or aryl groups, especially when the Grignard reagent is readily available or easily prepared. researchgate.net

Table 4: Kumada Cross-Coupling Reaction Conditions This table shows representative catalysts and conditions for the Kumada coupling of aryl bromides.

| Grignard Reagent | Catalyst | Solvent | Temperature |

| Phenylmagnesium bromide | Ni(dppp)Cl₂ | Diethyl ether | Reflux |

| Methylmagnesium bromide | Pd(OAc)₂ / PPh₃ | THF | Room Temp |

| Vinylmagnesium bromide | Ni(acac)₂ | THF | 0 °C to RT |

| Isopropylmagnesium chloride | Pd₂(dba)₃ / XPhos | Dioxane | 50 °C |

While classical cross-coupling reactions rely on pre-functionalized starting materials (e.g., an organohalide and an organometallic reagent), C-H activation has emerged as a more atom-economical strategy. nih.gov Direct (hetero)arylation polymerization (DArP) and related intermolecular C-H functionalization reactions create C-C bonds by activating a C-H bond on one coupling partner, typically an electron-rich (hetero)arene, and coupling it with an aryl halide. nih.gov

For the 2-methoxythiophene (B42098) scaffold, the C-H bond at the C5 position is highly activated towards electrophilic attack and can undergo palladium-catalyzed direct arylation with various aryl bromides. organic-chemistry.org This strategy bypasses the need to first install a leaving group at the C5 position, streamlining synthetic routes. acs.org A typical catalytic system for the direct arylation of thiophenes involves a palladium source like Pd(OAc)₂, often a phosphine (B1218219) ligand, a base such as K₂CO₃ or Cs₂CO₃, and frequently an additive like pivalic acid (PivOH) to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism. nih.gov This approach offers a complementary method to the cross-coupling reactions at the C4-bromo position for the synthesis of highly functionalized thiophene (B33073) derivatives.

Diels-Alder Reactions and Cycloaddition Pathways (Referencing related compounds where applicable)

The thiophene ring, due to its aromatic character, is generally a poor diene in [4+2] cycloaddition reactions like the Diels-Alder reaction. researchtrends.netrsc.org The aromatic stabilization energy must be overcome for the thiophene to adopt the role of a 4π-electron component. Consequently, thiophene itself only undergoes cycloaddition under harsh conditions, such as high temperatures or pressures, or with highly reactive dienophiles. researchtrends.net

To enhance the reactivity of the thiophene system in cycloadditions, chemical modification to disrupt the aromaticity is typically required. A primary strategy involves the oxidation of the sulfur atom to form thiophene S-oxides or thiophene S,S-dioxides. researchtrends.net Thiophene S-oxides, which can be generated in situ by treating the parent thiophene with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), are significantly more reactive as dienes. researchtrends.netmdpi.org These intermediates can be trapped by various dienophiles, including alkenes and alkynes, to yield versatile bicyclic adducts. mdpi.orgrsc.org

For this compound, the substituents on the ring would influence its potential as a diene. The 2-methoxy group is electron-donating, which generally increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, potentially accelerating reactions with electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. Conversely, the electron-withdrawing nature of the bromine at the 4-position could have an opposing effect. However, without disruption of the core aromaticity, significant reactivity is not expected. If oxidized to the corresponding S-oxide, this compound would be expected to participate in cycloaddition reactions, leading to highly functionalized bicyclic systems. These primary cycloadducts can serve as intermediates for further transformations, such as conversion to substituted arenes or cyclohexadienes. researchtrends.net

Other cycloaddition pathways for thiophene derivatives include [3+2] cycloadditions of thiocarbonyl ylides, which can produce dihydro- and tetrahydrothiophene products. acs.org These methods provide access to different heterocyclic scaffolds compared to the [4+2] pathway.

| Diene System | Dienophile | Conditions | Reactivity Level | Product Type |

| Thiophene | Maleic Anhydride | High Temperature/Pressure | Low | [4+2] Cycloadduct |

| 2,5-Dimethylthiophene S-oxide (in situ) | Benzoquinone | m-CPBA | Moderate | [4+2] Cycloadduct |

| Tetraphenylthiophene S-oxide | Allenes / Benzyne | Heat | Moderate to High | 7-Thiabicyclo[2.2.1]heptene S-oxides |

| Furan (B31954) | Maleic Anhydride | Room Temperature | Moderate | [4+2] Cycloadduct (often reversible) |

This table illustrates the general reactivity of thiophene and related dienes in cycloaddition reactions.

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis, enabling the construction of molecules with diverse functions. For an aryl halide like this compound, the primary strategies for forming such bonds are nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com The viability of each pathway is highly dependent on the electronic properties of the thiophene ring and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The nucleophilic aromatic substitution (SNAr) reaction is a stepwise process involving the addition of a nucleophile to an aromatic ring followed by the elimination of a leaving group. libretexts.org A critical requirement for this pathway is the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO2) or cyano (–CN) groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the negative charge that develops in the aromatic ring during the formation of the intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

The thiophene ring in this compound is not sufficiently activated for a classical SNAr reaction. The 2-methoxy group is strongly electron-donating, which increases the electron density of the ring and destabilizes the negatively charged intermediate required for the SNAr mechanism. The bromine at the 4-position is only weakly deactivating. Therefore, direct displacement of the bromide by common nucleophiles (e.g., amines, alkoxides) under standard SNAr conditions is generally not feasible.

In contrast, bromothiophenes bearing strong EWGs are highly reactive. For instance, 2-bromo-5-nitrothiophene readily undergoes substitution with various amines. nih.gov Computational studies on related 2-methoxy-5-nitrothiophenes show that the reaction proceeds through a stepwise pathway where the nucleophile adds to the C2 position, followed by elimination of the methoxy (B1213986) group, facilitated by the stabilizing effect of the nitro group. nih.govresearchgate.net

| Thiophene Substrate | Nucleophile | Activating Group | Reactivity in SNAr |

| This compound | Amine / Alkoxide | None (–OCH3 is donating) | Very Low / Inert |

| 2-Bromo-5-nitrothiophene | Piperidine | 5-Nitro (Strong EWG) | High |

| 2-Bromo-3-nitrothiophene | Various Amines | 3-Nitro (Strong EWG) | High |

| 3,4-Dinitrothiophene | Nitrogen Nucleophiles | 3,4-Dinitro (Strong EWGs) | High (cine-substitution observed) acs.org |

This table compares the SNAr reactivity of this compound with electronically activated bromothiophenes.

Halogen Dance Reactions and Isomerization Pathways in Bromothiophenes

The halogen dance (HD) is a fascinating isomerization reaction observed in halogenated aromatic and heteroaromatic compounds, particularly under the influence of a strong base. researcher.life This reaction involves the migration of a halogen atom from one position to another on the aromatic ring. For bromothiophenes, this base-catalyzed rearrangement is a well-documented phenomenon that can lead to a cascade of isomers. researcher.liferesearchgate.netthieme-connect.com

The mechanism of the halogen dance is initiated by deprotonation of the thiophene ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a sterically hindered magnesium amide. thieme-connect.comacs.org This generates a thermodynamically unstable thienyl anion. This anion can then enter into a series of equilibria involving halogen-metal exchange with unreacted bromothiophene starting material. ic.ac.uk This process generates a polybrominated intermediate that acts as a trans-halogenating agent, facilitating the migration of the bromine atom until the most thermodynamically stable thienyl anion is formed, which is typically at an α-position (C2 or C5). researcher.lifeic.ac.uk Quenching this final anion with an electrophile traps the isomerized product.

The regioselectivity of the initial deprotonation, and thus the course of the halogen dance, can be controlled by directing groups on the thiophene ring. acs.org For example, functional groups like esters can direct the initial metalation to an adjacent position, leading to specific rearranged products upon warming. thieme-connect.com In the case of this compound, a strong base would likely deprotonate at the most acidic C-H position, which is expected to be C5 due to the activating effect of the adjacent sulfur and the influence of the methoxy group. This could initiate a halogen dance, potentially leading to the formation of 5-bromo-2-methoxythiophene after subsequent rearrangement and quenching.

| Starting Bromothiophene | Base | Conditions | Major Isomerization Product(s) |

| 2-Bromothiophene (B119243) | LDA | THF, -70 °C to RT | 3-Bromothiophene (B43185) |

| 3-Bromothiophene | LDA | THF, -70 °C to RT | 2-Bromothiophene (more stable anion) |

| 2,3-Dibromothiophene | LDA | THF, -70 °C to RT | 3,4-Dibromothiophene (B32776), 2,4-Dibromothiophene |

| 3-Bromo-2-ethylthiophene | LDA | THF, -70 °C to RT | 2-Bromo-5-ethylthiophene |

This table provides examples of halogen dance isomerization in various bromothiophenes.

Electrophilic and Nucleophilic Reactivity Profiles of the Thiophene Core

The reactivity of the thiophene core in this compound is dictated by the combined electronic effects of the sulfur heteroatom, the electron-donating methoxy group, and the weakly deactivating bromo group.

Electrophilic Reactivity: The thiophene ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). iust.ac.ir The rate of halogenation for thiophene is estimated to be about 10^8 times that of benzene (B151609). iust.ac.ir The substituents on this compound significantly influence the regioselectivity of EAS.

2-Methoxy Group: This is a powerful activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions. Due to the heteroatom, the C5 position is strongly activated.

4-Bromo Group: Halogens are deactivating groups but are also ortho, para-directing. This would direct incoming electrophiles to the C3 and C5 positions.

The combined effect of these two groups results in a strong and concerted activation of the C5 position, making it the most probable site for electrophilic attack. The C3 position is also activated, but to a lesser extent. Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 5-substituted-4-bromo-2-methoxythiophene derivative as the major product. iust.ac.ir

Nucleophilic Reactivity: As an electron-rich heterocycle, the thiophene ring itself is resistant to nucleophilic attack unless it is substituted with powerful EWGs. researchgate.net Therefore, direct nucleophilic attack on a carbon atom of the thiophene core of this compound is not a favored process.

The primary "nucleophilic" reactivity involving the thiophene core is deprotonation (metalation) of a ring C-H bond by a strong organometallic base (e.g., n-butyllithium). The acidity of the thiophene protons is a key factor. Protons at the α-positions (C2 and C5) are significantly more acidic than those at the β-positions (C3 and C4). In this compound, the C5 position is the only available α-proton and is therefore the most likely site for deprotonation. The resulting 5-lithio-4-bromo-2-methoxythiophene is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO2, aldehydes, alkyl halides) to install a functional group specifically at the C5 position.

| Position on Ring | Electronic Influence of -OCH3 | Electronic Influence of -Br | Predicted Reactivity for Electrophilic Attack | Predicted Acidity (for Deprotonation) |

| C3 | Activating (ortho) | Activating (ortho) | Moderate | Low |

| C5 | Activating (para) | Activating (para) | High (Most Reactive) | High (Most Acidic) |

This table summarizes the predicted reactivity at the C3 and C5 positions of this compound.

Applications of 4 Bromo 2 Methoxythiophene in Materials Science and Polymer Chemistry

Utilization as a Monomer and Building Block for Conjugated Polymer Systems

The molecular architecture of 4-Bromo-2-methoxythiophene makes it an important building block for conjugated polymers, particularly polythiophenes. These polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons and imparts semiconducting properties. The methoxy (B1213986) substituent plays a significant role in modulating the electron density of the polymer backbone, thereby influencing its final electronic characteristics.

Certain halogenated alkoxythiophenes are known to undergo spontaneous polymerization, or autopolymerization. While specific studies on this compound are limited, the mechanism can be inferred from its close isomer, 2-bromo-3-methoxythiophene (B13090750). The autopolymerization of 2-bromo-3-methoxythiophene is an intense reaction that proceeds through a complex, multi-step mechanism. mit.edu

Key aspects of this proposed mechanism include:

Initiation: The reaction is believed to be initiated by the formation of hydrogen bromide (HBr). mit.edu

Catalysis: The generated HBr acts as a Brønsted acid catalyst, promoting the polymerization process. The polymerization may involve the coupling of a neutral monomer (acting as a nucleophile) with its protonated form (acting as an electrophile). researchgate.net

Propagation: This is followed by the elimination of HBr to form a more stable, conjugated growing chain. This process repeats as more monomers are added. researchgate.net

Side Reactions: A notable side reaction is the acid-induced cleavage of the methoxy group by HBr, leading to the formation of methyl bromide gas. mit.edu

This self-acid-assisted polycondensation highlights a synthetic route that leverages the inherent reactivity of the monomer, although controlling the reaction and final polymer structure can be challenging. dntb.gov.ua

Controlled polymerization methods are essential for producing well-defined polythiophenes and oligothiophenes for electronic devices. This compound is a suitable monomer for several powerful cross-coupling polymerization techniques.

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for synthesizing regioregular poly(3-alkylthiophenes) and can be adapted for alkoxy-substituted thiophenes. The process typically involves the treatment of a dibromothiophene with a Grignard reagent to form a magnesium-halogen exchanged intermediate, which is then polymerized using a nickel catalyst like Ni(dppp)Cl₂. cmu.educore.ac.ukrsc.org The GRIM method is advantageous because it often proceeds via a chain-growth mechanism, allowing for control over molecular weight and producing polymers with relatively narrow molecular weight distributions. core.ac.ukrsc.org

Suzuki Cross-Coupling Reaction: The Suzuki coupling is another versatile C-C bond-forming reaction used in polymer synthesis. This palladium-catalyzed reaction couples an organoboron compound (derived from the thiophene (B33073) monomer) with an organohalide. nih.govnih.gov Its key advantages include mild reaction conditions and high tolerance for a wide range of functional groups, making it suitable for complex monomer structures. nih.govrsc.org Suzuki-Miyaura catalyst transfer polymerization (SM CTP) has emerged as a method to prepare conjugated polymers with excellent control over molecular weight and sequence. rsc.org

These methods enable the synthesis of structurally precise polymers and oligomers, which are crucial for high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The optoelectronic properties of polymers derived from this compound can be strategically tuned by controlling their chemical and physical structure. The final properties are intimately linked to the polymer's effective conjugation length, planarity, and intermolecular packing in the solid state.

Influence of the Methoxy Group: The electron-donating nature of the methoxy (-OCH₃) group increases the electron density along the polythiophene backbone. This generally raises the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. The result is a reduction in the polymer's bandgap, which causes a bathochromic (red) shift in its absorption spectrum. This tunability is critical for applications like OPVs, where absorbing a broader range of the solar spectrum is desirable.

Regioregularity: The precise orientation of the methoxy group in the polymer chain (regioregularity) is paramount. Controlled synthesis methods like GRIM can produce highly regioregular, head-to-tail (HT) coupled polymers. This regular structure promotes a more planar backbone conformation, which enhances π-orbital overlap and facilitates charge transport. In contrast, regiorandom polymers have more twisted backbones, leading to lower charge carrier mobility.

Copolymerization: A powerful strategy for fine-tuning properties is to copolymerize this compound with other aromatic monomers. Introducing different comonomers allows for precise control over the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, absorption characteristics, and charge transport properties of the resulting copolymer.

Below is a table summarizing the expected effects of structural modifications on the properties of polythiophenes.

| Structural Modification | Effect on Polymer Backbone | Impact on Optoelectronic Properties |

| Introduction of Methoxy Group | Increases electron density | Raises HOMO level, narrows bandgap, red-shifts absorption |

| High Regioregularity (HT coupling) | Promotes planar conformation | Increases effective conjugation, enhances charge mobility |

| Copolymerization | Varies electronic nature of backbone | Allows fine-tuning of HOMO/LUMO levels and bandgap |

Precursors for the Development of Organic Semiconductors and Conductive Polymers

Organic semiconductors are the active materials in a new generation of electronic devices that are lightweight, flexible, and can be manufactured at low cost. Polythiophenes are among the most extensively studied classes of organic semiconductors.

Monomers like this compound are essential precursors for these materials. The synthesis of high-purity, well-defined monomers is the first and most critical step in producing high-performance semiconducting polymers. The functional groups on the monomer dictate the properties of the final polymer. The bromine atom provides the reactive site for polymerization, while the methoxy group serves to tune the electronic energy levels of the resulting semiconductor. By carefully designing and synthesizing monomers, chemists can create polymers with optimized charge carrier mobilities and absorption profiles for specific electronic applications. researchgate.net

Construction of Advanced Organic Materials with Tunable Electronic Properties

The ultimate goal of using monomers like this compound is the construction of advanced organic materials with precisely controlled, tunable electronic properties. The versatility of polythiophene chemistry allows for the creation of materials tailored for a wide array of functions.

For example, by modifying the polymer structure, researchers can adjust the material's bandgap to absorb different wavelengths of light, a key requirement for multicolored OLEDs and tandem solar cells. mit.edu Similarly, optimizing the polymer's molecular weight and regioregularity can maximize charge carrier mobility, leading to faster and more efficient transistors. The ability to tune these properties through rational monomer design is a cornerstone of modern materials science and positions this compound as a valuable component in the toolkit for developing next-generation organic electronic devices.

Computational and Theoretical Investigations of 4 Bromo 2 Methoxythiophene Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide insights into electron distribution, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. tci-thaijo.org DFT methods are used to determine the optimized molecular geometry and electronic properties of thiophene (B33073) derivatives in their ground state. researchgate.netscienceacademique.comnih.gov For 4-bromo-2-methoxythiophene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural and electronic parameters. researchgate.netdergipark.org.tr

Table 1: Calculated Ground State Properties of a Thiophene Derivative (2-Methoxythiophene) using DFT

| Property | Calculated Value |

|---|---|

| Total Energy | Varies with basis set |

| Dipole Moment | ~2.0 - 2.2 Debye |

| HOMO Energy | ~ -5.91 eV |

| LUMO Energy | ~ -0.33 eV |

| Energy Gap (ΔE) | ~ 5.58 eV |

Note: This data is for the related compound 2-Methoxythiophene (B42098) and is illustrative of the types of parameters calculated for this compound. The presence of the bromo group would alter these values. Data sourced from theoretical studies on 2-Methoxythiophene. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. taylorandfrancis.comyoutube.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to have significant electron density on the thiophene ring and the oxygen atom of the methoxy (B1213986) group, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the ring and influenced by the electron-withdrawing bromine atom, indicating sites for nucleophilic attack. From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). dergipark.org.tr These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) (where μ = -χ) | Measure of electrophilic character. |

These formulas are used to calculate key chemical reactivity descriptors from HOMO and LUMO energies. researchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.comchemrxiv.org The MESP map displays regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-deficient) on the molecule's van der Waals surface. researchgate.net

In the case of this compound, the MESP map would show a region of high electron density (typically colored red) around the oxygen atom of the methoxy group and potentially on the sulfur atom, indicating likely sites for electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) would be expected near the hydrogen atoms. The bromine atom's influence would be complex, creating a region of slightly positive potential on the halogen itself (a "sigma-hole") while increasing the electron density on the adjacent ring carbon. This detailed mapping helps to identify the specific atoms most likely to engage in intermolecular interactions, such as hydrogen bonding or electrophilic/nucleophilic attacks. researchgate.netmdpi.com

Mechanistic Elucidation of Reaction Pathways

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

Thiophene derivatives are well-known for their ability to undergo polymerization to form conductive polymers. The initial steps of this process involve dimerization and oligomerization. For this compound, these reactions can be initiated electrochemically or chemically. The mechanism typically involves the formation of a radical cation on the thiophene ring. dtic.mil

Computational studies can model this process. The initial step is the oxidation of the monomer to its radical cation. Two of these radical cations can then couple, or a radical cation can attack a neutral monomer in an electrophilic aromatic substitution-type reaction. dtic.mil The regiochemistry of this coupling is crucial. Due to the substituents, coupling is most likely to occur at the unsubstituted C5 position of the thiophene ring. DFT calculations can compare the stability of different possible dimer radical cations to predict the most favorable coupling pathway. Continued reaction of the dimer with other monomers or monomer radical cations leads to the formation of trimers, tetramers, and eventually longer oligomers. researchgate.net Studies on the oxidation of brominated thiophenes have shown that the substitution pattern significantly influences whether dimerization or other reactions occur. rsc.org

To fully understand a reaction mechanism, it is essential to identify the transition states (TS) that connect reactants, intermediates, and products. A transition state is an energy maximum along the reaction coordinate. Computational methods are used to locate these TS structures and calculate their energies. researchgate.net

For the dimerization of this compound, transition state analysis would involve modeling the approach of two monomer units (e.g., a radical cation and a neutral monomer). The geometry of the transition state, including the lengths of the forming bonds, can be precisely determined. researchgate.net A key verification of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. researchgate.net

The energy difference between the reactants and the transition state is the activation energy barrier (Ea). A lower activation energy indicates a faster reaction rate. By calculating the activation energies for different possible reaction pathways (for example, different coupling modes for dimerization), computational chemistry can predict the most kinetically favorable mechanism. researchgate.net This analysis provides fundamental insights into the factors controlling the rate and outcome of the oligomerization process.

Spectroscopic Feature Prediction and Correlation with Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic characteristics of molecules such as this compound. These theoretical predictions, when correlated with experimental data, provide deep insights into the molecular structure and electronic environment. While specific experimental spectra for this compound are not extensively published, analysis can be performed by correlating data from closely related thiophene derivatives and through theoretical modeling. daneshyari.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. jchr.orgglobalresearchonline.net For this compound, the ¹H NMR spectrum is expected to show two signals for the thiophene ring protons. The proton at the C5 position would likely appear as a doublet, and the proton at the C3 position would also be a doublet. The methoxy group (-OCH₃) protons would present as a singlet.

The ¹³C NMR spectrum prediction would involve calculating the chemical shifts for the four carbons of the thiophene ring and the one carbon of the methoxy group. The presence of the electronegative bromine and oxygen atoms significantly influences the electronic distribution in the thiophene ring, which in turn affects the chemical shifts. Substituent chemical shift (SCS) effects are well-documented for thiophenes and can be used to estimate these values. stenutz.eu The bromine at C4 is expected to cause a downfield shift for C4 and an upfield shift for the adjacent carbons, while the methoxy group at C2 will strongly influence the shifts of C2 and C3.

Vibrational Spectroscopy (FT-IR and FT-Raman): The vibrational frequencies of this compound can be computed using DFT calculations, often employing the B3LYP functional with a suitable basis set. dergipark.org.trresearchgate.net These calculations yield a set of normal modes of vibration. To improve the correlation with experimental data, the calculated harmonic frequencies are typically scaled using appropriate scale factors to account for anharmonicity. dergipark.org.trresearchgate.net

Key predicted vibrational modes for this compound would include:

C-H stretching vibrations of the thiophene ring.

Asymmetric and symmetric stretching vibrations of the methoxy group's C-H bonds. scielo.org.za

Thiophene ring stretching vibrations (C=C and C-C).

C-S stretching modes , characteristic of the thiophene heterocycle.

C-O stretching of the methoxy group.

C-Br stretching vibration , which is expected at a lower frequency.

The table below illustrates a hypothetical correlation between predicted and expected experimental vibrational frequencies for this compound, based on studies of similar compounds. nanoient.orgijert.org

| Vibrational Assignment | Predicted Frequency (cm⁻¹) (Scaled DFT) | Expected Experimental Region (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3050 | 3110 - 3080 |

| Methoxy C-H Stretch | 2980 - 2850 | 2990 - 2840 |

| Thiophene Ring Stretch | 1550 - 1400 | 1560 - 1410 |

| C-H In-plane Bend | 1250 - 1100 | 1240 - 1110 |

| C-O-C Stretch | 1180 - 1150 | 1175 - 1145 |

| C-S Stretch | 850 - 700 | 840 - 710 |

| C-Br Stretch | 650 - 550 | 640 - 560 |

Electronic Spectroscopy (UV-Vis): The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). globalresearchonline.net These calculations help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the electronic absorption properties of the molecule. For substituted thiophenes, π → π* transitions are typically observed in the UV-Vis spectrum. The methoxy group, being an electron-donating group, and the bromine atom are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene.

Conformational Analysis and Intramolecular Interactions in Derived Structures

The conformational preferences and intramolecular interactions of structures derived from this compound are dictated by the interplay of steric and electronic effects of the substituents on the thiophene ring.

Conformational Analysis: The primary conformational flexibility in this compound and its derivatives arises from the rotation of the methoxy group around the C2-O bond. Computational studies on 2-methoxythiophene have shown that the molecule has a planar equilibrium structure. dergipark.org.tr The orientation of the methyl group relative to the thiophene ring (either syn or anti with respect to the sulfur atom) determines the two main conformers. The relative energies of these conformers can be calculated to determine the most stable structure. For 2-methoxythiophene, the conformation where the methyl group is directed away from the sulfur atom is generally found to be more stable. nih.gov

In derivatives of this compound, the introduction of other substituents can influence this conformational equilibrium. Bulky substituents adjacent to the methoxy group can create steric hindrance, forcing the methoxy group into a specific orientation or even out of the plane of the thiophene ring.

Intramolecular Interactions: The electronic nature of the methoxy and bromo substituents gives rise to specific intramolecular interactions that stabilize certain conformations.

Non-covalent S···O and S···Br Interactions: The geometry of substituted thiophenes can be influenced by weak intramolecular interactions between the sulfur atom of the ring and nearby substituents. In the case of 2-methoxythiophene, a short intramolecular S···O distance can be observed, which may indicate a stabilizing interaction. nih.gov Similarly, in derived structures, the potential for intramolecular S···Br or O···Br interactions could influence the preferred conformation, although these are generally weaker than intermolecular halogen bonds.

The balance between these attractive (hyperconjugation, weak non-covalent bonds) and repulsive (steric, electrostatic) forces ultimately governs the molecular structure and reactivity of this compound and its derivatives.

Spectroscopic and Structural Characterization of 4 Bromo 2 Methoxythiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including derivatives of 4-Bromo-2-methoxythiophene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of this compound, the methoxy (B1213986) group protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm acdlabs.com. The chemical shift is influenced by the electron-donating nature of the oxygen atom. The protons on the thiophene (B33073) ring will exhibit characteristic chemical shifts and coupling patterns. The proton at the 5-position is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent sulfur atom and the methoxy group. The proton at the 3-position will be influenced by the adjacent methoxy group and the bromine atom. The coupling constants (J-values) between the thiophene ring protons are indicative of their relative positions.

The ¹³C NMR spectrum provides further structural confirmation. The carbon of the methoxy group typically resonates in the range of 55-60 ppm acdlabs.com. The carbons of the thiophene ring will have distinct chemical shifts influenced by the substituents. The carbon atom attached to the methoxy group (C2) is expected to be significantly downfield-shifted due to the deshielding effect of the oxygen atom. Conversely, the carbon atom bonded to the bromine (C4) will also experience a downfield shift. The remaining thiophene carbons (C3 and C5) will have chemical shifts determined by the combined electronic effects of the methoxy and bromo substituents. Analysis of ¹³C NMR data for related substituted thiophenes can aid in the precise assignment of these signals rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H3 | 6.5 - 6.8 | - | Doublet |

| H5 | 6.9 - 7.2 | - | Doublet |

| -OCH₃ | 3.8 - 4.0 | - | Singlet |

| C2 | - | 160 - 165 | Singlet |

| C3 | - | 100 - 105 | Singlet |

| C4 | - | 110 - 115 | Singlet |

| C5 | - | 115 - 120 | Singlet |

| -OCH₃ | - | 55 - 60 | Singlet |

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the this compound molecular ion is predictable based on the established fragmentation patterns of ethers and halogenated aromatic compounds miamioh.edu. Common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion.

Loss of a bromine radical (•Br) , which is a common fragmentation for bromo-aromatic compounds.

Cleavage of the C-O bond of the ether, leading to the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Ring fragmentation of the thiophene core, although this is generally less favorable for aromatic systems.

The analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and to identify any reaction intermediates or byproducts formed during its synthesis or subsequent chemical transformations libretexts.org. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition of the molecule and its fragments with high accuracy.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 193/195 | [M]⁺ | - |

| 178/180 | [M - CH₃]⁺ | •CH₃ |

| 114 | [M - Br]⁺ | •Br |

| 162/164 | [M - OCH₃]⁺ | •OCH₃ |

| 150/152 | [M - CH₃ - CO]⁺ | •CH₃, CO |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopic Studies of Chemical Transformations

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. These include:

C-H stretching vibrations for the aromatic protons on the thiophene ring, typically appearing in the region of 3100-3000 cm⁻¹.

C-H stretching vibrations for the methyl group of the methoxy substituent, usually observed between 2950 and 2850 cm⁻¹.

C=C stretching vibrations of the thiophene ring, which are expected in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations of the aryl ether linkage, which typically give rise to a strong absorption band in the 1275-1200 cm⁻¹ range.

C-Br stretching vibration , which is expected to appear in the fingerprint region, generally below 700 cm⁻¹.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like thiophene derivatives exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the conjugated thiophene ring. The positions and intensities of these absorption bands can be influenced by the nature and position of the substituents. Both the bromo and methoxy groups can act as auxochromes, potentially causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene. Monitoring changes in the UV-Vis spectrum can be a useful method for following the progress of chemical reactions involving the thiophene chromophore.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2950 - 2850 | Medium |

| Thiophene C=C | Stretch | 1600 - 1450 | Medium to Strong |

| Aryl C-O | Stretch | 1275 - 1200 | Strong |

| C-Br | Stretch | < 700 | Medium to Strong |

X-ray Crystallographic Analysis of Solid-State Structures of Derivatives

The crystal structure of a this compound derivative would reveal the planarity of the thiophene ring and the orientation of the methoxy and bromo substituents relative to the ring. Intermolecular interactions, such as halogen bonding (involving the bromine atom) and π-π stacking between the thiophene rings, can also be identified. These interactions play a crucial role in determining the packing of the molecules in the crystal lattice. Structural data from related brominated thiophene derivatives can provide insights into the expected molecular geometry and packing arrangements researchgate.netuomphysics.net. For instance, studies on other substituted thiophenes have shown that the nature and position of substituents can significantly influence the solid-state packing and, consequently, the material's physical properties rsc.org.

Interactive Data Table: Expected Crystallographic Parameters for a this compound Derivative

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | Centrosymmetric or non-centrosymmetric depending on packing |

| Thiophene Ring | Essentially planar |

| C-Br Bond Length | ~1.85 - 1.90 Å |

| C-O Bond Length | ~1.35 - 1.40 Å |

| Intermolecular Interactions | Halogen bonding, π-π stacking, van der Waals forces |

Future Directions and Emerging Research Avenues

Development of Sustainable and Catalytic Processes for Brominated Methoxythiophenes

The synthesis of brominated methoxythiophenes, including 4-bromo-2-methoxythiophene, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of this field lies in the development of more sustainable and efficient catalytic processes that align with the principles of green chemistry. nih.gov Key areas of focus include the use of less toxic reagents, milder reaction conditions, and the development of reusable catalysts to minimize environmental impact.

Recent advances in bromination reactions are moving away from stoichiometric bromine reagents towards catalytic systems that offer greater selectivity and efficiency. nus.edu.sg For instance, the development of novel amino-thiocarbamate catalysts has enabled enantioselective bromination protocols, which could be adapted for the synthesis of chiral thiophene (B33073) derivatives. nus.edu.sg Furthermore, microwave-assisted synthesis is emerging as a powerful tool for accelerating organic reactions, offering a solvent-free and efficient methodology for the synthesis of thiophene oligomers. acs.org The application of such green methodologies to the synthesis of this compound could significantly reduce reaction times and energy consumption.

The development of catalytic processes for the synthesis of thiophene from more abundant and less hazardous starting materials is another promising avenue. For example, catalytic processes for the preparation of thiophene from furan (B31954) and hydrogen sulfide (B99878) are being explored. catalysis.ru Integrating such sustainable thiophene synthesis methods with efficient and selective bromination and methoxylation catalysts will be crucial for the environmentally benign production of this compound.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methods for Brominated Thiophenes

| Feature | Traditional Methods | Emerging Sustainable Methods |